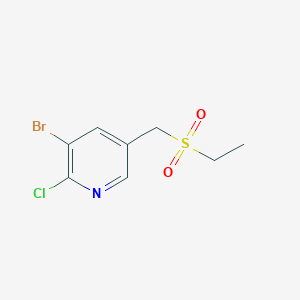
3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine is a heterocyclic organic compound with the molecular formula C8H9BrClNO2S and a molecular weight of 298.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and an ethylsulfonyl group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the bromination and chlorination of 5-methylpyridine, followed by sulfonylation using ethylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by sulfonylation in the presence of a suitable base such as sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the pyridine ring.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Biaryl derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-chloropyridine: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of an ethylsulfonyl group, leading to different chemical properties and reactivity.
5-Bromo-2-fluoropyridine: Substitutes fluorine for chlorine, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine is unique due to the presence of both halogen atoms and the ethylsulfonyl group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C8H9BrClNO2S |
|---|---|
Peso molecular |
298.59 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-5-(ethylsulfonylmethyl)pyridine |
InChI |
InChI=1S/C8H9BrClNO2S/c1-2-14(12,13)5-6-3-7(9)8(10)11-4-6/h3-4H,2,5H2,1H3 |
Clave InChI |
PFHPBBNQNUPCNN-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC1=CC(=C(N=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)
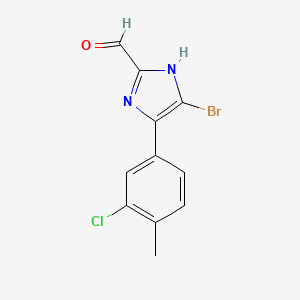
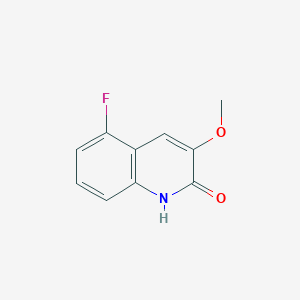
![2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688889.png)
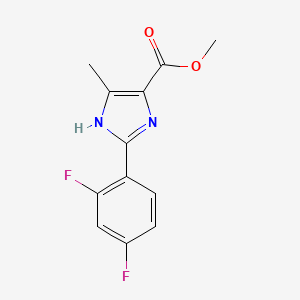
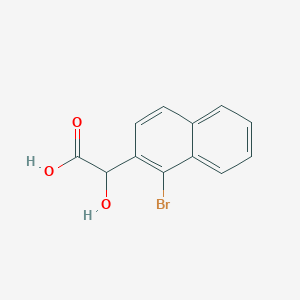
![5-Bromo-7-methyl-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13688892.png)
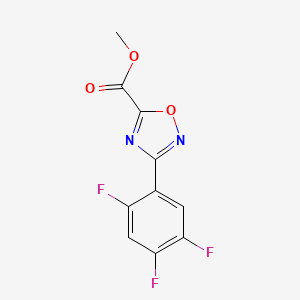
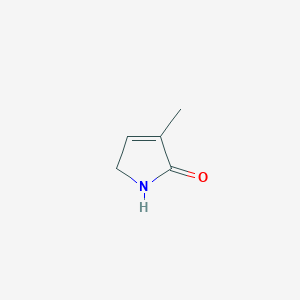
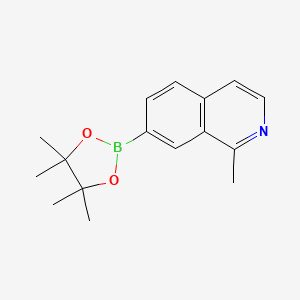
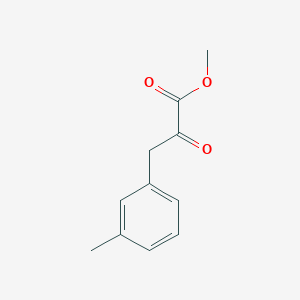


![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
